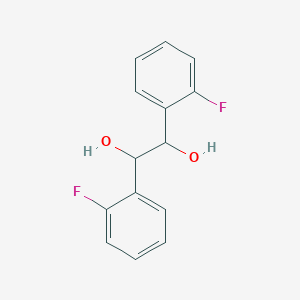
1,2-Bis(2-fluorophenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol typically involves the reduction of 2,2’-difluorobenzil using sodium borohydride (NaBH4) in a methanol solvent. The reaction is carried out at low temperatures (0-5°C) to ensure controlled reduction. After the reaction is complete, the mixture is quenched with cold water, and the product is extracted using dichloromethane. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 1,2-bis(2-fluorophenyl)ethane.
Substitution: Formation of 2-chlorophenyl or 2-bromophenyl derivatives.
科学的研究の応用
1,2-Bis(2-fluorophenyl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism of action of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
類似化合物との比較
- 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
- 1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 1,2-Bis(4-bromophenyl)ethane-1,2-diol
Comparison: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different electronic properties and steric effects, making it suitable for specific applications in research and industry .
特性
CAS番号 |
24133-56-0 |
|---|---|
分子式 |
C14H12F2O2 |
分子量 |
250.24 g/mol |
IUPAC名 |
1,2-bis(2-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H |
InChIキー |
ZNDXBQFHVZZPAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2F)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
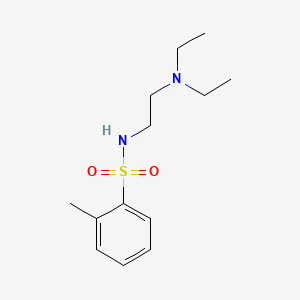
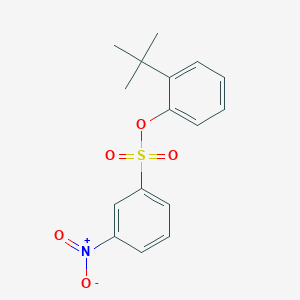

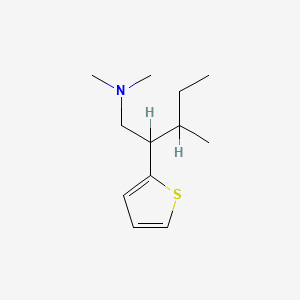

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
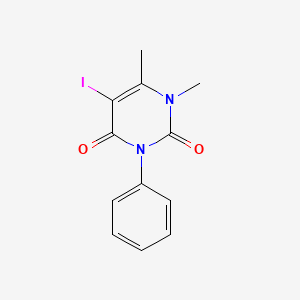
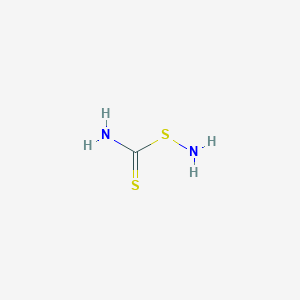
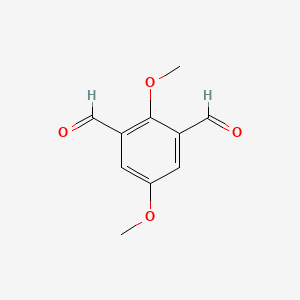


![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
